METHYL 3-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 3-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine moiety is synthesized by reacting 2,4-dichlorobenzyl chloride with piperazine under basic conditions.
Coupling with Thiophene Carboxylate: The piperazine derivative is then coupled with methyl 2-thiophenecarboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting intermediate is further reacted with an appropriate reagent to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of large-scale reactors to accommodate higher production volumes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Methyl 3-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 3-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound’s piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity to these targets, while the thiophene ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-benzylpiperazin-1-yl)-2-thiophenecarboxylate: Similar structure but lacks the dichlorobenzyl group.
Methyl 3-({[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate: Similar structure with a single chlorine atom on the benzyl group.
Uniqueness
Methyl 3-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to the presence of the dichlorobenzyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
IUPAC Name |
methyl 3-[[4-[(2,4-dichlorophenyl)methyl]piperazine-1-carbonyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c1-26-17(24)16-15(4-9-27-16)21-18(25)23-7-5-22(6-8-23)11-12-2-3-13(19)10-14(12)20/h2-4,9-10H,5-8,11H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYXDBIKJCSFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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